![molecular formula C10H6ClN3O5S B2403325 2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole CAS No. 339104-85-7](/img/structure/B2403325.png)
2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole, also referred to as 2-CN-DNP, is a synthetic compound that has been used for a variety of scientific research applications. It is a nitrogen-containing heterocycle that contains a chlorine atom, two nitro groups, and a methyl group. This compound has been studied for its potential use in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.
Applications De Recherche Scientifique
Rotamer Analysis of Thiazoles : Research by Bernès et al. (2002) investigated the rotamers of thiazole compounds, including derivatives similar to 2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole. They found that intermolecular hydrogen bonds play a crucial role in stabilizing different rotameric forms (Bernès et al., 2002).
Synthesis and Characterization of Thiazole Derivatives : Párkányi and Schmidt (2000) synthesized new quinazolinone derivatives with thiazole substituents, providing insights into the structural characteristics and potential biological activities of these compounds (Párkányi & Schmidt, 2000).
Intramolecular Hydrogen Bonds in Thiazole Derivatives : Castro et al. (2007) conducted a theoretical study on intramolecular hydrogen bonds in thiazole derivatives, emphasizing the importance of these bonds in determining the molecular structure and properties of such compounds (Castro et al., 2007).
Potential Anticancer Activities : Gomha et al. (2017) explored the synthesis and evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. They highlighted the importance of the thiazole moiety in pharmacological activities, including anticancer effects (Gomha et al., 2017).
Antimicrobial Properties : Sah et al. (2014) investigated the antimicrobial properties of thiazole derivatives, suggesting the potential use of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Fungicidal Activity : Chen, Li, and Han (2000) studied the fungicidal activity of thiadiazole derivatives against Rhizoctonia solani, a major rice disease in China. Their work contributes to understanding the agricultural applications of thiazole derivatives (Chen et al., 2000).
Photo-degradation Studies : Wu, Hong, and Vogt (2007) analyzed the photo-degradation behavior of thiazole-containing compounds, providing insights into the stability and degradation pathways of these molecules under light exposure (Wu et al., 2007).
Cardioprotective Activities : Drapak et al. (2019) synthesized thiazole derivatives and studied their cardioprotective activities, identifying compounds with potential therapeutic applications for cardiovascular diseases (Drapak et al., 2019).
Propriétés
IUPAC Name |
2-chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O5S/c11-10-12-4-7(20-10)5-19-9-2-1-6(13(15)16)3-8(9)14(17)18/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCQDDNCBAIFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324650 |
Source


|
| Record name | 2-chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819529 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
339104-85-7 |
Source


|
| Record name | 2-chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)
![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)

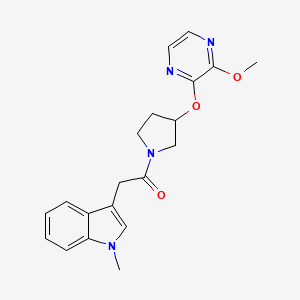

![2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate](/img/structure/B2403255.png)
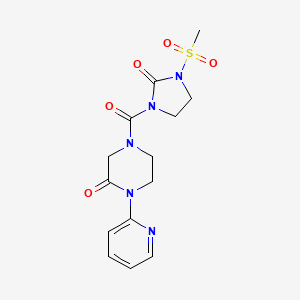
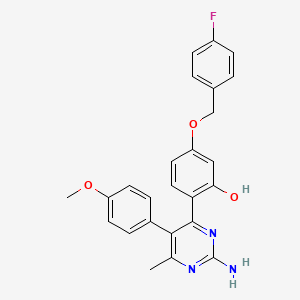
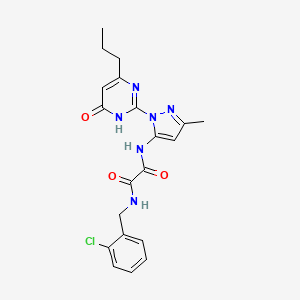
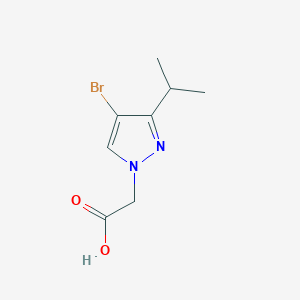
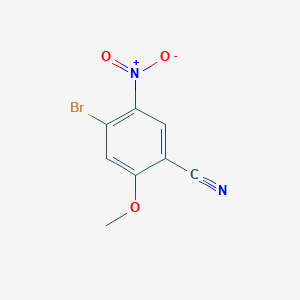
![3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one](/img/structure/B2403264.png)